molecular formula C8H6BrNO B1281201 2-(Bromomethyl)benzo[d]oxazole CAS No. 73101-74-3

2-(Bromomethyl)benzo[d]oxazole

Cat. No. B1281201
CAS RN: 73101-74-3
M. Wt: 212.04 g/mol
InChI Key: VVKQNCHUKOHTDO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole (2-BMBO) is an organic compound that has a wide range of applications in the fields of biochemistry and pharmacology. It is an aromatic heterocyclic compound that is used as a starting material in the synthesis of various molecules, including pharmaceuticals and dyes. 2-BMBO has also been studied for its potential to act as a drug-like molecule, due to its ability to interact with and modulate various biological targets.

Scientific Research Applications

Synthesis of Antimalarial Drugs

2-(Bromomethyl)benzo[d]oxazole is utilized in the ultrafast synthesis of antimalarial drugs. For instance, it is involved in the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug. The synthesis process leverages a capillary microreactor, allowing for rapid production and high throughput, which is crucial in drug manufacturing (Ramanjaneyulu et al., 2020).

Development of Antibiotics

Research indicates that this compound derivatives can be used in the synthesis of antibiotics like virginiamycin. This involves the generation of a zinc derivative of a functionalized 1,3-oxazole, demonstrating the compound's utility in creating complex antibiotic structures (Gangloff et al., 1992).

Anticancer Agent Synthesis

This compound is instrumental in designing potential anticancer agents. For example, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has shown promising results in inhibiting the growth of various cancer cell lines, highlighting its significance in cancer research (Tangellamudi et al., 2018).

Organic and Medicinal Chemistry Applications

The compound finds applications in organic and medicinal chemistry, such as in the DBU-Promoted Deaminative Thiolation of benzo[d]oxazol-2-amines. This process is crucial for synthesizing various 2-thiobenzo[d]oxazoles, which can be used in medicinal chemistry (Zheng et al., 2022).

Organic Electronics

In the field of organic electronics, benzo[d]oxazole derivatives are used in the development of organic thin-film transistors (OTFTs). Recent advances have seen the use of benzo[bisoxazole] (BBO) conjugated polymers in OTFTs, showcasing the compound's potential in electronic applications (Jeong et al., 2023).

Antimicrobial Activity

Compounds synthesized from this compound have demonstrated significant antimicrobial activity. This includes their use in creating benzo[d]oxazole-4,7-diones, which have been tested for their effectiveness against various fungi, suggesting their potential as antifungal agents (Ryu et al., 2009).

Anticonvulsant Agents

The synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles, derived from this compound, has shown potential as anticonvulsant agents. This application is significant in the development of new treatments for convulsive disorders (Wei et al., 2009).

Safety and Hazards

“2-(Bromomethyl)benzo[d]oxazole” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2. It is recommended to handle it with care, using protective clothing and avoiding eye and skin contact .

properties

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKQNCHUKOHTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508743
Record name 2-(Bromomethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73101-74-3
Record name 2-(Bromomethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 35 g (0.263 mol) of 2-methyl-benzooxazole in CCl4 (300 mL) was treated with 47 g (0.263, 1 eq) of NBS and 1 g of benzoyl peroxide. The mixture was refluxed (100° C.) over night then cooled. Succinimide was filtered off and the mixture was evaporated to dryness. Column chromatography yielded 9.2 g (17%) of 2-bromomethyl-benzooxazole as a light yellow oil, MS: 210, 212 (MH+). (H. Uno, M. Kurokawa, Y. Masuda, Chem. Pharm. Bull., 1981, 29, 2359).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

509.8 mg of dibenzoyl peroxide were added to a solution of 56 ml of 2-methylbenzoxazole and 18.73 g of N-bromosuccinimide in 20 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was filtered and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude crystalline solid. This was dissolved in ethyl acetate and then washed consecutively with a saturated aqueous sodium sulfite solution, water and a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give a crude residue which was purified by column chromatography through silica gel using a 10:1 by volume mixture of hexane and ethyl acetate to give 3.34 g (yield 37%) of the title compound as an oil.
Quantity
509.8 mg
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
18.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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